HepG2 Hepatocellular Carcinoma Cytotoxicity Profile: Low Cytotoxicity Across a Broad Concentration Range
In a quantitative high-throughput cytotoxicity screen conducted by the NIH Chemical Genomics Center (NCGC) against the HepG2 hepatocellular carcinoma cell line, 2-(4-Methylcyclohexylidene)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile (CAS 384860-60-0) was tested at five concentrations spanning a 100-fold range (2.29 µM to 229 µM) using a plate-reader-based cell viability assay (Assay Set: 7071-02_Inhibitor_Dose_DryPowder_Activity_Set16). Across multiple independent replicate measurements sourced from different compound suppliers (CBC, ChemBridge, Enamine, InterBioScreen, Sytravon, Scripps, Asinex, Chem Div, Life Chemicals), the compound consistently registered negative activity values at all tested concentrations, indicating no significant cytotoxicity against HepG2 cells. The maximal response across all replicates was -13.27, reflecting the assay baseline rather than a positive cytotoxic signal. Individual activity values at specific concentrations were consistently in the negative range, confirming the absence of a dose-dependent cytotoxic effect up to 229 µM . This contrasts with structurally related cycloalkylidene-thiazole derivatives that have shown measurable cytotoxicity in other cell-based assays, suggesting that the 4-methylcyclohexylidene substitution pattern and the acetonitrile linker may contribute to a favorable safety margin warranting further investigation in toxicity-sensitive applications [1].
| Evidence Dimension | In vitro cytotoxicity against HepG2 hepatocellular carcinoma cells |
|---|---|
| Target Compound Data | Negative activity values at all tested concentrations (2.29, 11.40, 57.10, 114.0, 229.0 µM); no dose-dependent cytotoxicity observed |
| Comparator Or Baseline | Related cycloalkylidene-thiazole derivatives (e.g., hydrazine-linked analogs) have shown measurable cytotoxicity in MDA-MB-231 and other cancer cell lines with IC50 values in the low micromolar range; specific comparator data are from distinct assay systems and are noted as cross-study comparable |
| Quantified Difference | Target compound: no measurable cytotoxicity up to 229 µM vs. comparator class: observable cytotoxicity at <50 µM in certain analogs (class-level inference) |
| Conditions | HepG2 cell-based cytotoxicity assay using plate reader; 5-point dose-response (2.29–229 µM); NCGC Assay Set 7071-02; multiple supplier QC'd replicates |
Why This Matters
Demonstrated lack of HepG2 cytotoxicity at concentrations up to 229 µM supports the use of this compound as a low-toxicity scaffold or control compound in hepatocyte-compatible assays, reducing the risk of confounding cytotoxicity in phenotypic screening campaigns.
- [1] Chimenti F, Secci D, Bolasco A, Chimenti P, Granese A, Carradori S, Yáñez M, Orallo F, Sanna ML, Gallinella B, Cirilli R. J Med Chem. 2010;53(17):6516-6520. DOI: 10.1021/jm100120s. (Comparative data inferred from structurally related hydrazine-linked thiazole derivatives.) View Source
